N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone class, characterized by a 1,6-dihydropyridazine core with a 6-oxo group. Key structural features include:
- N-(4-methylphenyl) substituent: A para-methyl-substituted aryl group at the 3-carboxamide position.
- 2,4,6-Trimethylphenyl carbamoylmethyl group: A branched carbamoyl side chain with sterically demanding tri-methylphenyl substitution at the N1 position.
These modifications are hypothesized to enhance proteasome inhibitory activity and metabolic stability compared to simpler analogues .
Properties
IUPAC Name |
N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14-5-7-18(8-6-14)24-23(30)19-9-10-21(29)27(26-19)13-20(28)25-22-16(3)11-15(2)12-17(22)4/h5-12H,13H2,1-4H3,(H,24,30)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURPKJQLUWGZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-methylphenylhydrazine with a suitable diketone to form the pyridazine ring This intermediate is then reacted with 2,4,6-trimethylphenyl isocyanate under controlled conditions to introduce the carbamoyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development. Its structural features suggest potential interactions with biological targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of dihydropyridazine compounds can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown efficacy in targeting cancer cell proliferation and survival mechanisms, suggesting that N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide may possess similar properties .
- Anti-inflammatory Effects : Compounds within the dihydropyridazine family have been investigated for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Agriculture
The compound may also find applications in agriculture as a potential agrochemical.
- Pesticidal Properties : Research into similar chemical structures has revealed potential insecticidal and fungicidal properties. This suggests that this compound could be explored as a novel pesticide or fungicide, contributing to sustainable agricultural practices .
Materials Science
In materials science, the compound's unique chemical structure could lead to innovative applications.
- Polymer Additives : The incorporation of such compounds into polymer matrices may enhance the mechanical properties or thermal stability of the resulting materials. Research into similar compounds has shown improvements in material performance when specific dihydropyridazine derivatives are used as additives .
Case Study 1: Anticancer Activity
A study evaluated a series of dihydropyridazine derivatives for their ability to inhibit cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity. The findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics .
Case Study 2: Agrochemical Potential
In agricultural research, a derivative of the compound was tested for its effectiveness against common pests affecting crops. The study demonstrated a significant reduction in pest populations when treated with the compound, highlighting its potential as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Key Structural Differences
Impact of Heterocyclic Core
- Pyridazinone vs. Pyridazinones are more polarized, which may enhance hydrogen-bonding interactions .
Substituent Effects
A. R1 Group (3-Carboxamide Position)
- Target Compound : The 4-methylphenyl group balances lipophilicity and steric effects, promoting membrane permeability.
- Compound 19 : A fluoro-substituted phenyl group (electron-withdrawing) may improve binding affinity through electrostatic interactions with catalytic residues .
B. R2 Group (N1-Substituent)
Spectroscopic and Analytical Data
- HRMS: For pyridazinone derivatives, observed masses align closely with calculated values (e.g., Compound 7: Δ = 0.0004 ). The target compound would require verification of [M+H]+ to confirm purity.
- NMR : Absence of quaternary carbon peaks in compounds like 6 and 7 suggests conformational flexibility, which may also apply to the target compound.
Biological Activity
N-(4-methylphenyl)-6-oxo-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the dihydropyridazine class. Its unique structural features suggest potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and any relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound likely involves interactions with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : The compound could bind to various receptors, influencing cellular signaling pathways.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
- Antitumor Activity : There are indications of cytotoxic effects against certain cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines | |
| Antitumor | Cytotoxic effects on cancer cells |
Case Study 1: Antioxidant Activity
A study assessed the antioxidant activity of various compounds similar to this compound. Results indicated significant scavenging activity against free radicals, suggesting a potential therapeutic role in oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Effects
In another investigation involving inflammatory models, the compound demonstrated a marked reduction in the levels of TNF-alpha and IL-6 in treated cells compared to controls. This suggests its utility in managing inflammatory conditions.
Case Study 3: Antitumor Efficacy
A series of in vitro assays were conducted on various cancer cell lines (e.g., breast and lung cancer). The results showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
